molecular formula C10H12BrNO B13321732 2-[Amino(cyclopropyl)methyl]-4-bromophenol

2-[Amino(cyclopropyl)methyl]-4-bromophenol

Cat. No.: B13321732
M. Wt: 242.11 g/mol
InChI Key: OKLNVTWPBWCUGX-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-4-bromophenol is an organic compound with the molecular formula C₁₀H₁₂BrNO It features a bromophenol core substituted with an amino group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromophenol typically involves the following steps:

    Amination: The amino group can be introduced via nucleophilic substitution reactions. This can be done by reacting the brominated phenol with an appropriate amine, such as cyclopropylmethylamine, under basic conditions.

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using cyclopropylmethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-4-bromophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

    Reduction: Pd/C with hydrogen gas or other suitable reducing agents.

    Substitution: Nucleophiles like thiols, amines, or alkoxides, often in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated phenol derivatives.

    Substitution: Various substituted phenol derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[Amino(cyclopropyl)methyl]-4-bromophenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromophenol: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.

    4-Bromo-2-hydroxybenzylamine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

2-[Amino(cyclopropyl)methyl]-4-bromophenol is unique due to the presence of both an amino group and a cyclopropylmethyl group on the bromophenol core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-bromophenol

InChI

InChI=1S/C10H12BrNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2

InChI Key

OKLNVTWPBWCUGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Br)O)N

Origin of Product

United States

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